Cas no 894025-01-5 (4-acetyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide)

4-Acetyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide is a structurally complex organic compound featuring a pyrrolidinone core linked to a piperazine carboxamide moiety with an acetyl substituent. This molecule exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive compounds targeting neurological or metabolic pathways. Its hybrid structure combines rigidity from the aromatic methylphenyl group with flexibility from the piperazine ring, enabling selective interactions with biological targets. The presence of both carbonyl and amide functionalities enhances its solubility and reactivity, making it suitable for further derivatization. This compound is of interest in medicinal chemistry research due to its balanced physicochemical properties and potential for scaffold optimization.
4-acetyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide structure
894025-01-5 structure
Product Name:4-acetyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide
CAS No:894025-01-5
MF:C18H24N4O3
MW:344.408164024353
CID:5512595
Update Time:2025-05-25

4-acetyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-acetyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
    • 4-acetyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide
    • Inchi: 1S/C18H24N4O3/c1-13-3-5-16(6-4-13)22-12-15(11-17(22)24)19-18(25)21-9-7-20(8-10-21)14(2)23/h3-6,15H,7-12H2,1-2H3,(H,19,25)
    • InChI Key: UTAGUOIVWOIKHZ-UHFFFAOYSA-N
    • SMILES: N1(C(NC2CC(=O)N(C3=CC=C(C)C=C3)C2)=O)CCN(C(C)=O)CC1

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Additional information on 4-acetyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylpiperazine-1-carboxamide

4-Acetyl-N-1-(4-Methylphenyl)-5-Oxopyrrolidin-3-Ylpiperazine-1-Carboxamide: A Comprehensive Overview

The compound with CAS No. 894025-01-5, known as 4-acetyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-y lpiperazine-1-carboxamide, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a piperazine ring, a pyrrolidinone moiety, and an acetyl group, all of which contribute to its unique chemical properties and potential biological activities.

Recent studies have highlighted the importance of pyrrolidinone derivatives in drug discovery, particularly in the development of agents targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The piperazine ring in this compound is known for its ability to form hydrogen bonds, which is crucial for interactions with biological targets. Additionally, the 4-methylphenyl group introduces hydrophobicity, enhancing the molecule's ability to cross cellular membranes and interact with lipid-rich environments.

The 5-oxopyrrolidine moiety in the structure plays a pivotal role in stabilizing the molecule's conformation through intramolecular hydrogen bonding. This stabilization not only enhances the compound's thermodynamic stability but also influences its pharmacokinetic properties, such as absorption and metabolism. Recent research has demonstrated that such structural features can significantly impact the bioavailability of drugs, making this compound a promising candidate for further investigation.

One of the most intriguing aspects of 4-acetyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-y lpiperazine-1-carboxamide is its potential as a modulator of key enzymes involved in neurotransmitter metabolism. For instance, studies have shown that similar compounds can inhibit monoamine oxidases (MAOs), which are enzymes responsible for breaking down neurotransmitters like dopamine and serotonin. By inhibiting these enzymes, the compound could potentially alleviate symptoms associated with neurodegenerative disorders.

Moreover, the acetyl group attached to the piperazine ring adds another layer of functionality to this molecule. Acetylation is a common post-translational modification in biology, and mimicking such processes through small molecules can lead to novel therapeutic strategies. Recent advancements in medicinal chemistry have emphasized the importance of such modifications in enhancing drug efficacy and reducing off-target effects.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions and cyclizations. The use of microwave-assisted synthesis has been reported to significantly accelerate the formation of key intermediates, thereby improving overall reaction efficiency. Such synthetic methodologies are not only cost-effective but also environmentally friendly, aligning with current trends toward sustainable chemistry.

From an analytical standpoint, the characterization of this compound has been achieved using advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods have provided critical insights into the molecule's purity and structural integrity, ensuring its reliability for subsequent biological evaluations.

Preclinical studies conducted on 4-acetyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-y lpiperazine-1-carboxamide have demonstrated promising results in cellular models of oxidative stress and inflammation. The compound exhibited potent antioxidant activity, suggesting its potential utility in combating conditions characterized by excessive free radical production. Furthermore, preliminary toxicity studies indicate that it has a favorable safety profile at therapeutic concentrations.

Looking ahead, the development of this compound into a clinically relevant drug will require extensive optimization to enhance its pharmacokinetic properties. Current research efforts are focused on modifying the molecule's hydrophobicity and improving its solubility without compromising its biological activity. Techniques such as molecular docking simulations are being employed to guide these optimizations effectively.

In conclusion, 4-acetyl-N-1-(4-methylphenyl)-5-oxopyrrolidin-3-y lpiperazine-1-carboxamide represents a compelling lead compound in the quest for novel therapeutics targeting neurodegenerative diseases. Its unique structure, combined with recent advances in synthetic and analytical chemistry, positions it as a strong candidate for further exploration in preclinical and clinical settings.

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